Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with an ethyl ester, a carbamoyl group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized with o-phenylenediamine to yield the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The process is designed to be scalable and cost-effective while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(2-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
- Ethyl 1-[(4-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
- Methyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially resulting in distinct pharmacological profiles .
Properties
Molecular Formula |
C18H16ClN3O4 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-2,4-dihydroquinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-26-17(24)15-16(23)21-13-8-3-4-9-14(13)22(15)18(25)20-12-7-5-6-11(19)10-12/h3-10,15H,2H2,1H3,(H,20,25)(H,21,23) |
InChI Key |
JDIYLHIZSFZMQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.